An In-depth Technical Guide to the Structural Analysis of 4-(trans-4-Heptylcyclohexyl)phenol
An In-depth Technical Guide to the Structural Analysis of 4-(trans-4-Heptylcyclohexyl)phenol
Abstract: This technical guide provides a comprehensive framework for the structural analysis and characterization of 4-(trans-4-Heptylcyclohexyl)phenol, a key intermediate in the synthesis of advanced materials such as liquid crystals. The guide is designed for researchers, analytical chemists, and drug development professionals, offering a logical, workflow-based approach to structural elucidation. We move from initial molecular weight confirmation through detailed spectroscopic interrogation of the molecular framework and stereochemistry, to final purity assessment. Each section details the causality behind the chosen analytical technique, provides validated protocols, and interprets the expected data, ensuring a self-validating system of analysis.
Chapter 1: Introduction and Core Analytical Questions
4-(trans-4-Heptylcyclohexyl)phenol is a bifunctional organic molecule featuring a polar phenol head, a rigid non-aromatic cyclohexyl spacer, and a flexible nonpolar heptyl tail. This specific architecture makes it a valuable building block, particularly as a mesogen for liquid crystal displays (LCDs).[1][2] The performance of the final material is critically dependent on the molecule's precise structure and purity. The linear, rod-like shape of the trans isomer is essential for achieving the necessary molecular orientation to form liquid crystalline phases.[1] The cis isomer, with its bent shape, would disrupt this ordering and degrade material performance.
Therefore, a rigorous structural analysis must definitively answer three core questions:
-
Identity: Is the compound indeed 4-(trans-4-Heptylcyclohexyl)phenol, with the correct molecular formula and weight?
-
Stereochemistry: Does the molecule possess the required trans configuration at the 1,4-substituted cyclohexane ring?
-
Purity: What is the isomeric and chemical purity of the material?
This guide will walk through a multi-technique workflow designed to answer these questions with a high degree of scientific certainty.
Molecular Structure Overview
A clear understanding of the molecule's components is essential for interpreting the analytical data.
Caption: Labeled structure of 4-(trans-4-Heptylcyclohexyl)phenol.
Chapter 2: Initial Verification: Molecular Mass and Formula
The first step in any structural analysis is to confirm the molecular weight and formula. Mass Spectrometry (MS) is the definitive technique for this purpose.
Mass Spectrometry (MS)
Expertise & Causality: Electron Ionization (EI) is a suitable technique for this molecule due to its thermal stability. We expect to see a clear molecular ion peak ([M]•+) corresponding to the molecular weight of the intact molecule. The fragmentation pattern provides a fingerprint that can further confirm the structure by revealing stable fragments resulting from the cleavage of specific bonds.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₀O | [2] |
| Molecular Weight | 274.45 g/mol | [1] |
| Physical State | Solid / Crystalline Powder | [3][4] |
| CAS Number | 90525-37-4 |[2] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Conditions:
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Expected Data & Interpretation:
-
Molecular Ion Peak ([M]•+): A strong peak at m/z 274 , confirming the molecular weight.[1]
-
Key Fragmentation:
-
m/z 175: [M - C₇H₁₅]⁺. Loss of the heptyl radical (mass 99) through alpha-cleavage at the cyclohexyl ring. This is often a significant peak.
-
m/z 107: [C₇H₇O]⁺. A fragment corresponding to the hydroxytropylium ion or cresol radical cation, resulting from cleavage of the cyclohexyl-phenol bond.
-
m/z 94: [C₆H₅OH]•+. A peak corresponding to the phenol radical cation, indicating cleavage of the C-C bond between the two rings.[5]
-
Series of peaks differing by 14 amu (CH₂): In the lower mass range, a characteristic pattern from the fragmentation of the heptyl and cyclohexyl aliphatic chains.
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Chapter 3: Elucidating the Carbon-Hydrogen Framework and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR provides information on the proton environments and their connectivity, while ¹³C NMR identifies all unique carbon atoms.
¹H NMR Spectroscopy
Expertise & Causality: The key to confirming the trans stereochemistry lies in the coupling constants (J-values) of the cyclohexane protons. In a chair conformation, the proton at C1 attached to the phenyl ring will have large diaxial coupling constants (~10-13 Hz) to the adjacent axial protons at C2 and C6 if the phenyl group is equatorial. In the trans isomer, both substituents are equatorial in the most stable conformation, leading to this characteristic splitting pattern. The corresponding cis isomer would show smaller axial-equatorial or equatorial-equatorial couplings.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6][7]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -OH | ~4.5-5.5 | singlet (broad) | 1H | Phenolic proton, chemical shift is concentration and solvent dependent.[6][8] |
| Aromatic H (ortho to OH) | ~6.7-6.9 | doublet | 2H | Shielded by the electron-donating OH group. Part of an AA'BB' system.[6] |
| Aromatic H (meta to OH) | ~7.0-7.2 | doublet | 2H | Less shielded protons of the phenyl ring. Part of an AA'BB' system.[6] |
| Cyclohexyl H (CH-Ph) | ~2.4-2.6 | tt | 1H | Deshielded by the adjacent phenyl ring. Key diagnostic signal. |
| Cyclohexyl H (CH-Heptyl) | ~1.1-1.3 | m | 1H | Aliphatic methine proton. |
| Cyclohexyl H (axial) | ~1.7-1.9 | m | 4H | Axial protons on the cyclohexane ring. |
| Cyclohexyl H (equatorial) | ~1.3-1.5 | m | 4H | Equatorial protons on the cyclohexane ring. |
| Heptyl -CH₂- | ~1.2-1.4 | m | 10H | Methylene protons of the heptyl chain. |
| Heptyl -CH₃ | ~0.8-0.9 | t | 3H | Terminal methyl group of the heptyl chain. |
Interpretation of Stereochemistry: The signal at ~2.4-2.6 ppm (CH-Ph) is critical. It should appear as a triplet of triplets (tt) with two large coupling constants (J_ax-ax ≈ 12 Hz) and two smaller coupling constants (J_ax-eq ≈ 3 Hz), confirming the axial position of this proton and thus the equatorial position of the phenyl substituent. This is the hallmark of the desired trans isomer.
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a count of the unique carbon environments. Due to the molecule's symmetry, certain carbons in the phenyl and cyclohexyl rings are chemically equivalent, which simplifies the spectrum. The chemical shifts are highly predictable and serve as a robust confirmation of the carbon skeleton.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz (operating at ~100 MHz for carbon) or higher field NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| Aromatic C (C-OH) | ~153-155 | Deshielded ipso-carbon attached to the electronegative oxygen.[9] |
| Aromatic C (C-Cyclohexyl) | ~135-138 | Quaternary ipso-carbon attached to the cyclohexyl ring.[9] |
| Aromatic CH (meta to OH) | ~127-129 | Aromatic methine carbons.[7][9] |
| Aromatic CH (ortho to OH) | ~115-117 | Shielded by the electron-donating OH group.[7][9] |
| Cyclohexyl CH (C-Ph) | ~43-45 | Methine carbon attached to the phenyl ring. |
| Cyclohexyl CH (C-Heptyl) | ~42-44 | Methine carbon attached to the heptyl chain. |
| Cyclohexyl CH₂ | ~33-35 | Aliphatic carbons adjacent to the substituted carbons. |
| Cyclohexyl CH₂ | ~29-31 | Remaining aliphatic carbons in the ring. |
| Heptyl Chain (-CH₂-) | ~22-37 | A series of peaks for the aliphatic methylene carbons. |
| Heptyl Chain (-CH₃) | ~14 | Terminal methyl carbon.[7] |
Chapter 4: Confirming Functional Groups and Purity
While NMR provides the core structural map, other techniques are required to quickly confirm the presence of key functional groups and to quantify the sample's purity.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to verify the presence of the molecule's key functional groups. The O-H bond of the phenol and the C-H bonds of the aromatic and aliphatic portions of the molecule have characteristic vibrational frequencies.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600-3200 (broad) | O-H stretch | Phenolic -OH (H-bonded) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H (Cyclohexyl & Heptyl) |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1230 | C-O stretch | Phenolic C-O |
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the industry-standard technique for determining the purity of non-volatile organic compounds. A reverse-phase method will effectively separate the non-polar target compound from more polar or less polar impurities. Crucially, it can also separate the cis and trans isomers, allowing for the determination of isomeric purity.[10] The cis isomer is generally more polar and will have a shorter retention time on a reverse-phase column.
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Dilute to ~0.1 mg/mL for injection.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 274 nm.[11]
-
Injection Volume: 10 µL.
-
Expected Data & Interpretation:
-
A single major peak should be observed at a specific retention time.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Any peak eluting slightly before the main peak may correspond to the cis isomer. Spiking the sample with a known cis/trans mixture can confirm this assignment. Purity of >99% is often required for materials science applications.[1]
Chapter 5: Integrated Structural Elucidation Workflow
The power of this analytical approach lies not in any single technique, but in their logical and complementary application. The workflow ensures that each piece of data validates the others, leading to an unambiguous structural assignment.
Caption: Workflow for the comprehensive structural analysis of the target compound.
References
-
Dhingra, S. (2013). How does one identify between trans & cis 4-(4-n-alkylcyclohexyl) phenol? ResearchGate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Heptan-4-yl)phenol. PubChem Compound Database. Retrieved from [Link]
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Crysdot LLC. (n.d.). 4-(Trans-4-heptylcyclohexyl)phenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]
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Loboa, N. P., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of 4 Cyclohexylphenol. Retrieved from [Link]
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Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexene, 4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Arkat USA, Inc. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. ARKIVOC. Retrieved from [Link]
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4-Heptylcyclohexanone reacts with Phenol in the presence of an acid catalyst to form 4-(4-Heptylcyclohex-1-en-1-yl)phenol and water.
The intermediate is hydrogenated using a Palladium-on-Carbon catalyst to yield the final product, 4-(trans-4-Heptylcyclohexyl)phenol.